LogP Comparison Across N1-Alkyl Homologs
The target compound exhibits a computed logP (XLogP3) of 1.7. This represents an intermediate lipophilicity level relative to its N1-methyl (computed logP 0.9) and N1-ethyl (computed logP 1.2) homologs, offering a quantifiable balance for fragment optimization [1].
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-5-yl)pyridine (XLogP3 = 0.9) and 4-(1-ethyl-1H-pyrazol-5-yl)pyridine (XLogP3 = 1.2) |
| Quantified Difference | ΔXLogP3 = +0.8 (vs. methyl); ΔXLogP3 = +0.5 (vs. ethyl) |
| Conditions | PubChem computed descriptors, XLogP3 3.0 algorithm. |
Why This Matters
This quantified logP difference directly impacts solubility and passive membrane permeability, making the propyl analog more suitable for crossing cellular barriers compared to shorter-chain variants.
- [1] PubChem, XLogP3 values for CID 91654349, CID 12001870, and CID 12901303. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
